Biotin-PEG4-SH chemical structure
Biotin-PEG4-SH chemical structure
An In-depth Technical Guide to Biotin-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-SH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, diagnostics, and drug delivery systems.[1][2][3] It incorporates three key chemical motifs: a high-affinity biotin moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive thiol (-SH) group.[2][4] The biotin group enables strong and specific binding to avidin and streptavidin, a cornerstone of many detection and purification systems. The PEG4 linker enhances water solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance. The terminal sulfhydryl group offers a reactive handle for covalent attachment to various substrates, most notably maleimide-functionalized molecules and gold surfaces. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols relevant to the use of Biotin-PEG4-SH.
Chemical Structure and Properties
The structure of Biotin-PEG4-SH consists of a biotin molecule linked via an amide bond to a 15-atom tetraethylene glycol spacer, which is terminated with a thiol group.
Diagram 1: Chemical Structure of Biotin-PEG4-SH
Caption: Key functional components of the Biotin-PEG4-SH molecule.
Physicochemical Data
The key properties of Biotin-PEG4-SH are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇N₃O₆S₂ | |
| Molecular Weight | ~479.65 g/mol | |
| CAS Number | 2762393-22-4 | |
| Appearance | Off-white to light yellow oil or semi-solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light, keep under nitrogen |
Chemical Identifiers
| Identifier Type | Identifier | Reference |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
| SMILES | O=C(NCCOCCOCCOCCOCCS)CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O | |
| InChI | InChI=1S/C20H37N3O6S2/c24-18(4-2-1-3-17-19-16(15-31-17)22-20(25)23-19)21-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30/h16-17,19,30H,1-15H2,(H,21,24)(H2,22,23,25)/t16-,17-,19-/m0/s1 |
Core Applications
Biotin-PEG4-SH is a versatile tool for life science research and development. Its bifunctional nature allows for the specific biotinylation of a wide range of molecules and materials.
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Bioconjugation: The primary application is the covalent labeling of biomolecules. The thiol group reacts efficiently with maleimide-activated proteins, peptides, or nucleic acids to form stable thioether bonds. This is a common strategy for preparing biotinylated probes for immunoassays (e.g., ELISA, Western blotting), protein purification, and cell sorting applications.
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Surface Immobilization: The thiol group has a high affinity for noble metal surfaces, enabling the straightforward immobilization of biotin onto gold nanoparticles, gold-coated sensor chips (e.g., for Surface Plasmon Resonance - SPR), and other gold substrates. This facilitates the creation of surfaces that can capture streptavidin-conjugated molecules for various biosensing and diagnostic assays.
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PROTAC Development: Biotin-PEG4-SH can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Experimental Protocols
This section provides detailed methodologies for the use of Biotin-PEG4-SH in a common bioconjugation application: the labeling of a maleimide-activated protein.
Protocol: Conjugation of Biotin-PEG4-SH to a Maleimide-Activated Protein
This protocol describes the steps to covalently link Biotin-PEG4-SH to a protein that has been functionalized with maleimide groups. The maleimide group reacts specifically with the sulfhydryl group of Biotin-PEG4-SH at a neutral pH to form a stable thioether bond.
A. Materials Required
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Maleimide-activated protein
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Biotin-PEG4-SH
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of any sulfhydryl-containing compounds (e.g., DTT, 2-mercaptoethanol).
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Method for buffer exchange/purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.
B. Reagent Preparation
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Protein Solution: Prepare the maleimide-activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
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Biotin-PEG4-SH Stock Solution: As Biotin-PEG4-SH can be difficult to weigh, it is recommended to prepare a stock solution. Immediately before use, dissolve Biotin-PEG4-SH in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM). The maleimide group is more stable than other reactive groups but can hydrolyze over time, so do not store the reagent in aqueous solutions.
C. Reaction Procedure
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Calculate the required volume of the Biotin-PEG4-SH stock solution. A 10- to 20-fold molar excess of Biotin-PEG4-SH over the protein is typically recommended to ensure efficient labeling.
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Add the calculated volume of the Biotin-PEG4-SH stock solution to the protein solution.
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Mix gently and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
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There is generally no harm in reacting longer, but prolonged incubation at room temperature may increase the risk of protein degradation.
Diagram 2: Experimental Workflow for Protein Biotinylation
Caption: Step-by-step workflow for labeling a maleimide-activated protein.
D. Purification of the Biotinylated Protein
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After incubation, remove the excess, non-reacted Biotin-PEG4-SH using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications that utilize streptavidin binding.
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Follow the manufacturer's instructions for the chosen purification method. For desalting columns, equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).
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Apply the reaction mixture to the column and collect the fractions containing the purified, biotinylated protein.
Protocol: Quantification of Biotin Incorporation (HABA Assay)
The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of the HABA dye from avidin by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.
A. Materials Required
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Thermo Scientific™ Pierce™ Biotin Quantitation Kit (or equivalent HABA/Avidin reagents)
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Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
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Biotinylated protein sample from Protocol 4.1
B. Procedure
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Follow the instructions provided with the HABA assay kit.
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In brief, an avidin/HABA premix is prepared, and its initial absorbance at 500 nm is measured.
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A known volume of the biotinylated protein solution is added to the premix.
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The biotin on the protein will displace the HABA dye from the avidin, causing the absorbance at 500 nm to decrease.
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The change in absorbance is directly proportional to the amount of biotin in the sample.
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The moles of biotin per mole of protein can be calculated based on this change and the protein concentration.
Application Example: Biotin-Streptavidin Interaction
The utility of biotinylating a molecule of interest (e.g., a primary antibody) with Biotin-PEG4-SH is realized in its subsequent high-affinity interaction with streptavidin. This interaction is one of the strongest known non-covalent biological interactions, making it exceptionally stable and specific.
Diagram 3: Biotinylated Antibody Binding to Immobilized Streptavidin
